molecular formula C10H6BrNO3 B1415636 Methyl 6-bromo-2-cyano-3-formylbenzoate CAS No. 1805407-51-5

Methyl 6-bromo-2-cyano-3-formylbenzoate

Cat. No.: B1415636
CAS No.: 1805407-51-5
M. Wt: 268.06 g/mol
InChI Key: BLFKIORMMSJYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-2-cyano-3-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromine, cyano, and formyl groups at positions 6, 2, and 3, respectively. This compound’s structure combines electron-withdrawing (bromo, cyano) and reactive aldehyde (formyl) groups, making it a versatile intermediate in organic synthesis. The bromine atom enhances electrophilic substitution reactivity, the cyano group contributes to polarity and hydrogen-bonding interactions, and the formyl group enables further derivatization via condensation or nucleophilic addition reactions.

Properties

IUPAC Name

methyl 6-bromo-2-cyano-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(4-12)6(5-13)2-3-8(9)11/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFKIORMMSJYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Functional Group Impact on Properties

Compound Key Substituents Reactivity Profile Primary Applications
Methyl 6-bromo-2-cyano-3-formylbenzoate Br, CN, CHO High electrophilicity, aldehyde reactivity Drug precursors, specialty chems
Methyl 6-amino-2-bromo-3-methoxybenzoate Br, NH₂, OCH₃ Amino-mediated coupling Pharmaceuticals, agrochemicals
Methyl 6-bromo-3-fluoro-2-methylbenzoate Br, F, CH₃ Fluorine-enhanced stability Bioactive molecule synthesis

Key Findings:

Electron Effects: The target compound’s electron-withdrawing groups (Br, CN) increase its susceptibility to nucleophilic attack at the carbonyl, whereas amino/methoxy groups in analogs favor electrophilic substitution .

Derivatization Potential: The formyl group in the target compound allows for Schiff base formation or aldol condensation, pathways absent in fluorine- or amino-substituted analogs.

Stability : Fluorinated analogs exhibit superior metabolic stability compared to aldehyde-containing derivatives, limiting the latter’s use in vivo without further modification .

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